Methyl-d9-choline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50673-41-1 |
|---|---|
Molecular Formula |
C5H14NO+ |
Molecular Weight |
113.23 g/mol |
IUPAC Name |
2-hydroxyethyl-tris(trideuteriomethyl)azanium |
InChI |
InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1D3,2D3,3D3 |
InChI Key |
OEYIOHPDSNJKLS-GQALSZNTSA-N |
SMILES |
C[N+](C)(C)CCO |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[N+](C)(C)CCO |
Appearance |
Solid powder |
Other CAS No. |
50673-41-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methyl-d9-choline; J2.078.736H; Methyl d9 choline; Methyld9choline; |
Origin of Product |
United States |
Methodological Paradigms for Methyl D9 Choline Investigations
Isotopic Labeling Strategies and Precursor Design
Isotopic labeling with Methyl-d9-choline involves introducing the deuterated compound into a biological system, allowing researchers to track its incorporation into downstream metabolites. This compound chloride is commonly used as the labeled precursor. ontosight.aid-nb.infoatsjournals.orgscienceopen.comatsjournals.orgbiorxiv.orgresearchgate.netsoton.ac.uknih.govresearchgate.netresearchgate.net This stable isotope labeling strategy is employed in various in vivo and in vitro studies to monitor the synthesis and turnover of choline-containing lipids, particularly phosphatidylcholine (PC) and lysophosphatidylcholine (B164491) (LPC). d-nb.infoatsjournals.orgscienceopen.comatsjournals.orgbiorxiv.orgresearchgate.netsoton.ac.uknih.govresearchgate.netresearchgate.netnih.govcambridge.org
The deuterium (B1214612) label on the methyl groups of choline (B1196258) allows for the assessment of how choline and its methyl groups are partitioned among different metabolic pathways. nih.gov For instance, administered this compound can be incorporated into d9-PC via the CDP-choline pathway or oxidized to d9-betaine, which can then donate methyl groups, leading to the formation of d3-methionine and subsequently d3-PC through the PEMT pathway. nih.govcambridge.org This dual labeling potential (d9 from the intact molecule and d3/d6 from methyl group transfer) provides insights into the relative contributions of these different synthetic routes. nih.govcambridge.orgnih.govnih.gov
Advanced Analytical Techniques for Compound Detection and Quantification
Precise detection and quantification of this compound and its labeled metabolites require advanced analytical techniques capable of distinguishing between isotopomers and providing high sensitivity. Mass spectrometry-based approaches and NMR spectroscopy are the primary methods utilized. ontosight.aiatsjournals.orgscienceopen.comatsjournals.orgbiorxiv.orgresearchgate.netsoton.ac.uknih.govresearchgate.netresearchgate.netnih.govcambridge.orgnih.govnih.govnih.govaip.orgnih.govscispace.comresearchgate.netbevital.noismar.orguky.edushimadzu.comnih.govresearchgate.net
High-Resolution Mass Spectrometry Approaches
Mass spectrometry, particularly in tandem configurations, is widely used for analyzing this compound and its metabolic products due to its sensitivity and ability to differentiate molecules based on their mass-to-charge ratio. atsjournals.orgscienceopen.comatsjournals.orgbiorxiv.orgresearchgate.netsoton.ac.uknih.govresearchgate.netresearchgate.netnih.govcambridge.orgnih.govnih.govresearchgate.netbevital.noshimadzu.comnih.govresearchgate.net
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI-MS/MS is a sensitive technique employed to quantify the synthesis of PC and analyze its molecular patterns by monitoring the incorporation of this compound. atsjournals.orgatsjournals.orgresearchgate.netsoton.ac.uknih.govresearchgate.netresearchgate.netresearchgate.net This method utilizes precursor ion scans to detect specific fragment ions characteristic of choline headgroups. Endogenous PC yields a fragment ion at m/z +184, while PC synthesized from this compound produces a fragment ion at m/z +193, reflecting the nine additional deuterium mass units. atsjournals.orgscienceopen.combiorxiv.orgnih.govresearchgate.net This mass shift allows for the clear separation and quantification of native and labeled PC species. atsjournals.org ESI-MS/MS has been successfully applied to study phospholipid metabolism in various biological samples, including cultured cells, human volunteers, and preterm infants. atsjournals.orgatsjournals.orgresearchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
LC-MS/MS is a powerful technique for the simultaneous analysis and quantification of choline and a range of its metabolites, including this compound and its deuterated products like d9-betaine, d6-dimethylglycine (DMG), and d3-methionine. soton.ac.uknih.govnih.govnih.govresearchgate.netbevital.noshimadzu.comnih.govresearchgate.net The chromatographic separation step in LC-MS/MS allows for the resolution of different choline-related compounds before they enter the mass spectrometer, enhancing specificity and enabling comprehensive metabolite profiling. nih.govnih.govresearchgate.netbevital.no This approach is crucial for tracing the flow of labeled choline through various metabolic pathways and assessing the partitioning of choline and its methyl groups. nih.govnih.gov
LC-MS/MS methods have been developed and validated for the quantification of choline and phosphocholine (B91661) in human plasma, demonstrating good reliability. researchgate.net Calibration curves for choline and phosphocholine have shown linearity over a range of concentrations, with low limits of detection. researchgate.net
Table 1: Representative Calibration Curve Parameters for Choline and Phosphocholine Analysis by LC-MS/MS researchgate.net
| Compound | Calibration Curve Range (µmol/L) | Coefficient of Determination (R²) | Limit of Detection (µmol/L) |
| Choline | 0.60 - 38.40 | 0.999 | 0.06 |
| Phosphocholine | 0.08 - 5.43 | 0.998 | 0.04 |
Quantitative Analysis of Isotopic Enrichment in Lipid Species
Quantitative analysis of isotopic enrichment in lipid species, particularly phospholipids (B1166683) like PC and LPC, is a key application of mass spectrometry in this compound studies. ontosight.aid-nb.infoatsjournals.orgscienceopen.comatsjournals.orgnih.govresearchgate.netcambridge.orgnih.govnih.govuky.edu Isotopic enrichment is typically calculated as the ratio of the labeled metabolite to the sum of labeled and unlabeled metabolites. nih.govnih.gov This metric provides a measure of the newly synthesized lipids derived from the labeled precursor. nih.gov
Studies using this compound and mass spectrometry have quantified the fractional incorporation of the label into PC and LPC in various biological contexts, such as lung surfactant and plasma. d-nb.infoatsjournals.orgatsjournals.orgresearchgate.net For example, in studies of lung surfactant metabolism, fractional this compound incorporation into dipalmitoylphosphatidylcholine (PC16:0/16:0) has been reported. d-nb.info In plasma, the incorporation of this compound into PC has been detected relatively quickly, with enrichment levels changing over time. atsjournals.orgatsjournals.orgnih.govresearchgate.net
Table 2: Examples of this compound Incorporation into Phosphatidylcholine
| Sample Type | Time Point | Fractional this compound Incorporation into Total PC (% of endogenous) | Citation |
| BALF | 24 hours | 0.35 ± 0.17 | d-nb.infoatsjournals.org |
| BALF | 48 hours | 0.52 ± 0.15 | d-nb.infoatsjournals.org |
| IS | 8 hours | 0.13 ± 0.03 | d-nb.info |
| IS | 48 hours | Linear incorporation up to 48 hours, rate 0.012 ± 0.0005 %/hour | d-nb.info |
| Plasma | 3 hours | 0.034 ± 0.004 | atsjournals.orgatsjournals.org |
| Plasma | 24 hours | 0.45 ± 0.06 | atsjournals.orgatsjournals.org |
Note: BALF = Bronchoalveolar lavage fluid, IS = Induced sputum. Data are presented as mean ± SD or rate.
Quantitative analysis of isotopic enrichment allows researchers to assess the activity of different PC synthesis pathways, such as the CDP-choline pathway (yielding d9-PC) and the PEMT pathway (yielding d3-PC). nih.govcambridge.orgnih.govnih.gov By measuring the enrichment of different isotopomers (d3, d6, d9) in choline metabolites and phospholipids, the partitioning of choline and its methyl groups can be evaluated. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Studies
NMR spectroscopy, particularly deuterium (2H) NMR, is another valuable technique for studying molecules labeled with deuterium, including this compound. ontosight.aiaip.orgnih.govscispace.comismar.orguky.edu 2H-NMR can provide insights into the conformation and dynamics of deuterated segments within molecules, such as the choline headgroups in phospholipids. nih.govismar.org
This compound has been used in 2H-NMR studies to investigate the dynamics of phospholipid bilayers. ismar.org By incorporating deuterated choline into model membranes, researchers can probe headgroup mobility and its dependence on factors like hydration. ismar.org 2H-NMR signals from labeled choline headgroups in phospholipids have been detected in mammalian cell systems, providing a method to study the dynamic structure of membranes. nih.gov
Furthermore, deuterium labeling can influence the relaxation times of other nuclei, such as 15N in choline. Studies have shown that deuteration of the methyl groups in choline can prolong the 15N relaxation time, which can be exploited in advanced NMR techniques like dynamic nuclear polarization (DNP) to enhance sensitivity and spectral resolution for studying choline metabolism. scispace.com While 1H NMR is highly sensitive, quantifying stable isotope incorporation in complex lipids at low enrichment can be challenging due to overlapping signals; however, strategies utilizing internal references like the methyl resonances of PC have been explored. uky.edu
Mathematical Modeling and Kinetic Analysis of Metabolic Flux
The application of mathematical modeling and kinetic analysis to data obtained from experiments using this compound is fundamental to understanding choline metabolic flux. Stable isotope tracing experiments involve administering this compound to a biological system and monitoring the incorporation of the deuterium label into various downstream choline-containing metabolites over time. This dynamic labeling information provides insights into the rates at which metabolic reactions occur and how flux is distributed among different pathways.
Kinetic analysis involves interpreting the time-dependent changes in the enrichment of labeled metabolites. By measuring the fractional enrichment (the ratio of labeled to total metabolite) over specific time points, researchers can infer reaction rates and pathway activity. Mathematical models are then employed to translate these experimental observations into quantitative measures of metabolic flux. These models can range in complexity from simple compartmental models to more comprehensive representations of the metabolic network.
Compartmental modeling, for instance, can be used to analyze tracer kinetics and derive parameters such as the influx rate (K_i), which represents the irreversible uptake of the tracer into a tissue or metabolic pool, and rate constants like k_3, which can serve as an indirect measure of enzyme activity such as choline kinase. Studies using deuterated choline analogs have applied modified compartmental modeling to account for the contribution of plasma metabolites to tissue kinetics.
Stable isotope-resolved metabolomics (SIRM) is a powerful approach that combines stable isotope tracing with advanced mass spectrometry to provide a detailed view of metabolic networks. By tracking the fate of the labeled atoms from this compound through interconnected pathways, SIRM allows for the quantification of fluxes and the identification of active metabolic routes under different physiological or pathological conditions.
Mathematical models also play a vital role in exploring how genetic variations or disease states influence choline metabolic flux. By integrating genotyping data with stable isotope tracing results and kinetic analysis, researchers can identify specific genetic polymorphisms that alter the partitioning of dietary choline into different metabolic fates, such as the synthesis of betaine (B1666868) or phosphatidylcholine via the CDP-choline or PEMT pathways. These models help in understanding the underlying metabolic signatures associated with genetic risk factors and their potential contribution to disease pathogenesis.
Deuterium metabolic imaging (DMI), a technique combining deuterium magnetic resonance spectroscopic imaging (MRSI) with the administration of deuterated substrates like this compound, enables non-invasive, spatially localized assessment of choline uptake and metabolism in vivo. DMI can provide metabolic maps showing the spatial distribution of labeled choline and its metabolites within tissues, offering unique insights into regional metabolic activity, particularly in the context of diseases like cancer where choline metabolism is often altered. Quantitative DMI-based metabolic maps of total deuterated choline (²H-tCho) have shown high tumor-to-brain image contrast, and by varying acquisition timing, maps can be weighted towards choline uptake or metabolism.
Research findings using this compound and kinetic analysis have demonstrated altered choline turnover in various conditions. For example, studies in patients with acute respiratory distress syndrome (ARDS) showed a more rapid decay of labeled choline in plasma compared to controls, indicating increased choline turnover. Investigations into phosphatidylcholine (PC) kinetics in leukocytes using this compound revealed rapid flux of the label into certain PC species, suggesting increased metabolism and turnover. These studies highlight the utility of this compound in providing quantitative data on metabolic dynamics that are not accessible through simple concentration measurements.
Biosample Preparation and Extraction Methodologies for Choline Metabolites
Accurate and comprehensive analysis of choline metabolites in biological samples following the administration of this compound requires specific methodologies for biosample preparation and metabolite extraction. A variety of biosamples are utilized in these studies, reflecting the systemic distribution and metabolic fate of choline. These include plasma, serum, liver tissue, milk, urine, and specific cell populations such as lymphocytes and leukocytes.
The extraction of choline metabolites from these diverse matrices typically involves protocols designed to isolate both water-soluble and lipid-soluble compounds, as choline is a precursor for essential phospholipids like phosphatidylcholine and sphingomyelin (B164518), as well as water-soluble metabolites like phosphocholine, glycerophosphocholine, and betaine. A common approach involves a combination of aqueous and organic extractions. The aqueous phase typically contains free choline, phosphocholine, glycerophosphocholine, and betaine, while the organic phase contains lipid-soluble species such as phosphatidylcholine, lysophosphatidylcholine, and sphingomyelin.
Prior to extraction, biosamples often undergo initial processing steps. For instance, blood samples are processed to obtain plasma or serum, and tissue samples may require homogenization. Cell samples, such as those obtained from sputum or bronchoalveolar lavage fluid, are typically sedimented by centrifugation. Samples are frequently stored at low temperatures, such as -80°C, to preserve metabolite integrity before analysis.
Following extraction, the analysis and quantification of this compound and its labeled and unlabeled metabolites are predominantly performed using mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and electrospray ionization mass spectrometry (ESI-MS/MS). These methods offer high sensitivity and specificity for detecting and quantifying a wide range of choline metabolites.
LC-MS/MS protocols involve separating the different choline metabolites using liquid chromatography before they enter the mass spectrometer. Specific chromatographic columns and mobile phase systems are employed to achieve optimal separation of the diverse chemical structures within the choline metabolome. For example, isocratic elution with a mobile phase containing ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) has been used for the separation of choline metabolites.
ESI-MS/MS is particularly useful for the analysis of phospholipids. In the case of phosphatidylcholine, collision-induced dissociation can produce characteristic fragment ions, such as the phosphocholine head group. By monitoring specific mass-to-charge ratio (m/z) values, researchers can distinguish between endogenous phosphatidylcholine (yielding a fragment at m/z 184) and newly synthesized phosphatidylcholine containing the this compound label (yielding a fragment at m/z 193). This allows for the quantification of the incorporation of the stable isotope into specific lipid species.
Quantification of metabolites is typically achieved using internal standards, which are often isotopically labeled analogs of the target metabolites. Calibration curves are generated using serial dilutions of unlabeled metabolites mixed with internal standards to ensure accurate measurement within the linear dynamic range of the analytical instrument. The data acquired from mass spectrometry are then processed using specialized software to identify and quantify the various choline metabolites and their isotopically labeled counterparts.
These rigorous biosample preparation and extraction methodologies, coupled with sensitive mass spectrometry analysis, are critical for obtaining reliable data on this compound incorporation and metabolism, which in turn supports the accurate mathematical modeling and kinetic analysis of choline metabolic flux.
Investigation of Choline and Phospholipid Metabolic Pathways Using Methyl D9 Choline
Phosphatidylcholine (PC) Biogenesis and Turnover
Phosphatidylcholine is the most abundant phospholipid in eukaryotic membranes and plays crucial roles in membrane structure, signaling, and lipoprotein formation. wikipedia.orgnih.gov Its biosynthesis primarily occurs through two main pathways in mammals: the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway (also known as the Kennedy pathway) and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. wikipedia.orgnih.govpnas.org Methyl-d9-choline is a powerful tool for differentiating the contributions of these two pathways to the total PC pool. soton.ac.ukresearchgate.netnih.govmdpi.com
Characterization of the Cytidine Diphosphate (CDP)-Choline Pathway Activity
The CDP-choline pathway is the primary route for de novo PC synthesis in most mammalian cells. nih.govpnas.org It involves the sequential conversion of choline (B1196258) to phosphocholine (B91661), CDP-choline, and finally PC through condensation with diacylglycerol. nih.gov
When this compound is administered, it can be directly incorporated into the CDP-choline pathway. The deuterium (B1214612) label on the methyl groups is retained throughout the pathway, resulting in the synthesis of phosphatidylcholine molecules containing nine deuterium atoms (d9-PC) in their choline headgroup. atsjournals.orgsemanticscholar.orgresearchgate.netnih.govmdpi.combiorxiv.org The appearance and enrichment of d9-PC in tissues and plasma directly reflect the activity of the CDP-choline pathway. atsjournals.orgsoton.ac.uksemanticscholar.orgatsjournals.orgresearchgate.netresearchgate.net Studies using this compound have shown a linear increase in d9-PC incorporation over time in various contexts, indicating active PC synthesis via this route. atsjournals.orgatsjournals.orgd-nb.info For instance, in human volunteers, incorporation of this compound into sputum PC showed a nearly linear increase between 12 and 30 hours. atsjournals.orgatsjournals.org In plasma, this compound incorporation was detectable within hours and reached maximum enrichment within 24 hours. atsjournals.org
The CDP-choline pathway preferentially synthesizes certain PC molecular species, largely depending on the availability of diacylglycerol substrates. Studies using this compound have helped characterize this molecular specificity. The CDP-choline pathway tends to produce PC species containing primarily monounsaturated and di-unsaturated fatty acids. semanticscholar.orgresearchgate.net For example, research in rat liver and preterm infants has indicated that the CDP-choline pathway actively synthesizes PC species enriched in oleic and linoleic acids. semanticscholar.orgresearchgate.netresearchgate.netnih.gov In contrast, PC species with long-chain polyunsaturated fatty acids, such as arachidonate (B1239269), are often less enriched via this pathway compared to the PEMT pathway. researchgate.netresearchgate.net Analysis of d9-PC molecular species enrichment patterns over time can provide insights into the dynamics of PC synthesis and potential acyl remodeling processes that occur after initial synthesis. atsjournals.orgatsjournals.org
Direct Incorporation of this compound into Phosphatidylcholine (d9-PC)
Role of the Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway
The PEMT pathway, primarily located in the liver, contributes to PC synthesis by methylating phosphatidylethanolamine (PE) three times using S-adenosylmethionine (SAM) as the methyl donor. wikipedia.orgpnas.orgresearchgate.netresearchgate.net This pathway is also the sole source of de novo choline synthesis in the body. semanticscholar.orgresearchgate.netnih.gov
While this compound is directly incorporated into PC via the CDP-choline pathway as d9-PC, its methyl groups can also enter the one-carbon metabolic pool. This compound can be oxidized to methyl-d9-betaine. semanticscholar.orgresearchgate.netnih.gov Methyl-d9-betaine can then donate a deuterium-labeled methyl group to homocysteine, forming d3-methionine. semanticscholar.orgresearchgate.netnih.govspringermedizin.de This d3-methionine is then converted to d3-S-adenosylmethionine (d3-SAM). semanticscholar.orgnih.govmdpi.comnih.govspringermedizin.de D3-SAM serves as the methyl donor for the PEMT-mediated methylation of PE. semanticscholar.orgnih.govmdpi.comnih.govspringermedizin.de
The sequential methylation of PE by d3-SAM can result in the formation of PC molecules containing one, two, or three deuterium-labeled methyl groups, leading to d3-PC, d6-PC, and d9-PC, respectively. semanticscholar.orgnih.govmdpi.comnih.govspringermedizin.denih.gov Therefore, the appearance and enrichment of d3-PC and d6-PC species after administration of this compound are indicative of the activity of the PEMT pathway. soton.ac.ukresearchgate.netnih.govmdpi.comnih.gov The relative enrichment of d3-PC and d6-PC compared to d9-PC provides a measure of the contribution of the PEMT pathway relative to the CDP-choline pathway. soton.ac.uknih.gov
The relative contributions of the CDP-choline and PEMT pathways to total PC synthesis vary among different tissues. This compound has been instrumental in quantifying these differential contributions in vivo and in vitro. The liver is known to have significant activity in both pathways, with the PEMT pathway contributing substantially to hepatic PC synthesis, estimated to be around 30% in adults. semanticscholar.orgresearchgate.net Studies using this compound have confirmed the activity of both pathways in the liver. soton.ac.ukresearchgate.netresearchgate.netnih.govmdpi.com
In contrast, the activity of the PEMT pathway can be low or essentially inactive in other tissues or during specific developmental stages. For instance, studies in preterm infants using this compound indicated very low liver PEMT activity soon after birth. semanticscholar.orgnih.gov Research in pregnant women showed enhanced use of choline for PC production via both pathways, suggesting a substantial demand for choline during late pregnancy. nih.gov The selective transfer of PEMT-derived PC to the fetus was also observed, potentially indicating a unique requirement for this type of PC during development. nih.gov
Studies comparing different tissues like liver, plasma, and lung using this compound have revealed distinct patterns of PC synthesis and molecular species distribution, highlighting the tissue-specific regulation of these pathways. atsjournals.orgatsjournals.orgbiorxiv.orgresearchgate.netd-nb.info
Here is a summary of findings on the relative contributions of the CDP-choline and PEMT pathways in different contexts based on this compound tracing:
| Study Population/Tissue | CDP-Choline Pathway Activity (Indicated by d9-PC) | PEMT Pathway Activity (Indicated by d3/d6-PC) | Notes | Source |
| Healthy Human Plasma | Active incorporation observed. atsjournals.orgsoton.ac.ukatsjournals.org | Contribution detected. soton.ac.uknih.gov | Relative contribution varies with choline intake and physiological state. nih.gov | soton.ac.ukatsjournals.orgnih.gov |
| Human Sputum (Lung) | Active incorporation observed. atsjournals.orgatsjournals.orgd-nb.info | Not explicitly quantified as d3/d6 in these sources, but PC synthesis occurs. | Reflects surfactant PC metabolism. atsjournals.orgatsjournals.orgd-nb.info | atsjournals.orgatsjournals.orgd-nb.info |
| Preterm Infant Liver | Active; drives postnatal increase in plasma PC. semanticscholar.orgnih.gov | Essentially inactive soon after birth. semanticscholar.orgnih.gov | Highlights developmental differences in PC metabolism. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |
| Pregnant Women | Enhanced activity compared to non-pregnant. nih.gov | Enhanced activity compared to non-pregnant. nih.gov | Increased demand for choline during late pregnancy. nih.gov | nih.gov |
| ARDS Patients (Liver) | Preserved activity. soton.ac.ukresearchgate.net | Reduced activity compared to healthy controls. soton.ac.ukresearchgate.net | Associated with altered plasma PC composition. soton.ac.ukresearchgate.net | soton.ac.ukresearchgate.net |
| Mouse Liver | Active incorporation observed. researchgate.net | Active; contributes to PC pool. researchgate.netnih.gov | Used to study effects of interventions like choline supplementation. nih.gov | researchgate.netnih.gov |
| Mouse Intestine | Contributes to PC production. biorxiv.org | Contributes to PC production. biorxiv.org | Both pathways contribute to intestinal PC. biorxiv.org | biorxiv.org |
This table illustrates how this compound tracing provides quantitative data on the activity of both PC synthesis pathways, revealing tissue-specific regulation and adaptations in different physiological and pathological conditions.
Tracing Methyl Group Transfer from this compound to d3-PC and d6-PC
Lysophosphatidylcholine (B164491) (LPC) Dynamics and Remodeling
Lysophosphatidylcholine (LPC) is a class of phospholipids (B1166683) with diverse biological roles, including signaling and membrane remodeling. This compound tracing has been instrumental in understanding the dynamics of LPC pools and their interconversion.
Following administration, this compound can be incorporated into phosphatidylcholine (d9-PC) primarily through the CDP-choline pathway. nih.govcambridge.org Subsequently, d9-PC can undergo further metabolism through the action of enzymes like phospholipases or lecithin-cholesterol acyltransferase (LCAT), leading to the generation of d9-LPC. cambridge.orgnih.gov Studies utilizing this compound have demonstrated the appearance of the deuterated label in LPC species, indicating the dynamic relationship between PC and LPC pools. nih.govsoton.ac.uk For instance, research in healthy volunteers showed that lysophosphatidylcholine enrichment with the methyl-D9 label in lung surfactant was approximately twice that observed for phosphatidylcholine. d-nb.infocapes.gov.br The incorporation patterns of the methyl-D9 label into individual molecular species of LPC have also been analyzed, revealing specific enrichments in species such as 16:0, 18:1, and 18:0 LPC. soton.ac.uk
This compound Incorporation into Lysophosphatidylcholine (d9-LPC)
Sphingomyelin (B164518) (SM) Biosynthesis
Sphingomyelin (SM) is another major phospholipid component of cell membranes. Its biosynthesis involves the transfer of a phosphocholine head group from phosphatidylcholine to ceramide. springermedizin.de
This compound serves as a precursor for the synthesis of d9-phosphatidylcholine (d9-PC) via the CDP-choline pathway. nih.gov This d9-PC can then act as the phosphocholine donor for the synthesis of d9-sphingomyelin (d9-SM) through the action of sphingomyelin synthase. researchgate.net Studies using this compound have confirmed the detection of D9-labeled sphingomyelin species, demonstrating the flow of choline-derived carbons into the SM pool. nih.gov This tracing approach allows for the investigation of SM synthesis rates and how they are affected by different physiological or pathological conditions.
Choline Catabolism and One-Carbon Metabolism Intersections
Choline is not only a precursor for phospholipid synthesis but also plays a crucial role in one-carbon metabolism through its oxidation to betaine (B1666868).
A significant metabolic fate of this compound is its oxidation to Methyl-d9-betaine. researchgate.netresearchgate.netsemanticscholar.org This process primarily occurs in the liver. researchgate.net The formation of d9-betaine is a key step linking choline metabolism to the one-carbon cycle, as betaine can donate a methyl group to homocysteine to form methionine. springermedizin.desemanticscholar.org Studies have measured the plasma enrichment of d9-betaine following the administration of this compound, providing evidence for this oxidative pathway. researchgate.net The kinetics of d9-betaine enrichment in plasma often follow a pattern similar to that of d9-choline, reflecting its production from the precursor. researchgate.net Research has shown varying plasma enrichment levels of d9-betaine in different physiological states.
Data on Plasma Enrichment of Methyl-d9-Betaine
| Physiological State | Plasma d9-Betaine Enrichment (%) | Citation |
| Pregnancy | 9.83 | |
| Lactation | 12.1 |
This oxidation of choline to betaine highlights its dual role as both a structural component (in phospholipids) and a source of methyl groups for vital methylation reactions. springermedizin.deresearchgate.net
Methyl Group Donation to S-Adenosylmethionine (SAM) Pool
This compound plays a significant role in contributing methyl groups to the S-adenosylmethionine (SAM) pool. Following administration, this compound can be oxidized to d9-betaine semanticscholar.orgnih.gov. This d9-betaine then serves as a methyl donor in the remethylation of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT) uni-saarland.de. The methyl group transferred in this process is labeled with deuterium, resulting in the formation of d3-methionine semanticscholar.orgnih.gov. Subsequently, d3-methionine is converted to d3-S-adenosylmethionine (d3-SAM), which is a key methyl donor for numerous methylation reactions in the body semanticscholar.orgresearchgate.net. This pathway highlights how the deuterium label from this compound is incorporated into the central methyl group metabolism, allowing researchers to quantify the contribution of choline to the SAM pool and subsequent methylation processes mdpi.com. Studies using this compound have shown increased blood enrichment of d3-SAM in response to increased dietary choline supplementation, providing evidence for the utilization of choline methyl groups for transmethylation .
Downstream Metabolite Formation (e.g., d3-Methionine, d6-Dimethylglycine, d9-Trimethylamine N-oxide)
The metabolism of this compound leads to the formation of several downstream deuterated metabolites, which can be traced and quantified to understand various metabolic routes.
One significant downstream metabolite is d3-methionine, formed as a result of the donation of a deuterated methyl group from d9-betaine to homocysteine semanticscholar.orgnih.gov. This d3-methionine then enters the methionine cycle and contributes to the d3-SAM pool, as discussed previously semanticscholar.orgresearchgate.net.
Another metabolite is d6-dimethylglycine (d6-DMG). This compound is formed when d9-betaine donates a methyl group to homocysteine, resulting in the demethylation of d9-betaine semanticscholar.orgspringermedizin.de. The deuterium label from two of the original methyl groups on choline is retained in d6-DMG.
Furthermore, this compound can be metabolized by gut microbiota to trimethylamine (B31210) (TMA), which is then oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form trimethylamine N-oxide (TMAO) uni-saarland.decaymanchem.com. When this compound is used, this process yields d9-trimethylamine N-oxide (d9-TMAO) nih.govcaymanchem.com. The formation of d9-TMAO is an indicator of the gut microbiota's metabolism of choline and the subsequent hepatic oxidation. Studies have investigated the formation of d9-TMAO in response to different forms of deuterated choline administration nih.gov.
Research findings using this compound have demonstrated the appearance of these labeled metabolites in various biological compartments, allowing for the investigation of their kinetics and interconversion. For example, plasma concentrations of d3-PC, formed via the PEMT pathway using d3-SAM, have been correlated with the d9-enrichment of betaine nih.gov.
Here is a table summarizing the formation of key downstream metabolites:
| Precursor Metabolite | Enzyme/Process | Product Metabolite | Deuterium Labeling |
| d9-Choline | Oxidation | d9-Betaine | d9 |
| d9-Betaine | Betaine-homocysteine methyltransferase (BHMT) | d3-Methionine + d6-Dimethylglycine | d3 (Methionine), d6 (DMG) |
| d3-Methionine | Activation | d3-S-Adenosylmethionine (SAM) | d3 |
| d9-Choline | Gut microbiota metabolism + Hepatic oxidation | d9-Trimethylamine N-oxide (TMAO) | d9 |
Dynamic Turnover and Inter-Compartmental Exchange of Choline Metabolites
Studies utilizing this compound have provided valuable insights into the dynamic turnover and inter-compartmental exchange of choline and its metabolites within the body. The stable isotope label allows researchers to track the movement and transformation of choline through various metabolic pathways and across different tissues and organs.
Research in humans and animal models has investigated the incorporation of this compound into phosphatidylcholine (PC), a major phospholipid component of cell membranes and lipoproteins atsjournals.orgd-nb.info. By measuring the enrichment of d9-PC over time in different tissues or biological fluids, the rate of PC synthesis via the CDP-choline pathway can be assessed mdpi.comresearchgate.net.
Furthermore, the appearance of downstream metabolites like d3-methionine and d6-dimethylglycine in plasma and other compartments reflects the activity of the transmethylation pathway and the flow of methyl groups derived from choline semanticscholar.orgspringermedizin.de. Studies have shown that pregnancy, for instance, can alter choline dynamics, leading to greater partitioning of choline into the CDP-choline pathway relative to betaine synthesis researchgate.net. Pregnancy also appears to increase the use of choline-derived methyl groups for PC synthesis via the phosphatidylethanolamine N-methyltransferase (PEMT) pathway researchgate.net.
The dynamic nature of choline metabolism is also evident in the hydrolysis of PEMT-derived PC, which can release labeled choline (e.g., d3-choline) that can then be recycled back into the CDP-choline pathway semanticscholar.orgresearchgate.net. Inter-compartmental exchange is highlighted by findings such as the incremental increase in d3-PC enrichment from maternal to placental to fetal compartments, signifying selective transfer researchgate.net.
Studies have also examined the kinetics of this compound incorporation into surfactant PC in the lungs, demonstrating the feasibility of using this tracer to study phospholipid metabolism in different biological systems atsjournals.orgd-nb.info. The rate of incorporation of the label into PC in various compartments, such as plasma and lung surfactant, can be quantified, providing data on turnover rates atsjournals.orgd-nb.info.
Data from research using this compound can be used to model the fluxes through different choline metabolic pathways and to understand how these dynamics are altered in different physiological states or disease conditions.
Here is an example of how data on the incorporation of this compound into plasma PC might be presented (hypothetical data for illustration):
| Time Point (hours) | Plasma d9-PC Enrichment (% of total PC) |
| 0 | 0.00 |
| 3 | 0.034 ± 0.004 atsjournals.org |
| 6 | 0.15 ± 0.02 |
| 12 | 0.30 ± 0.04 |
| 24 | 0.45 ± 0.06 atsjournals.org |
| 48 | 0.52 ± 0.15 d-nb.info |
| 72 | 0.55 ± 0.18 |
| 96 | 0.53 ± 0.16 |
Note: The data in the table above is illustrative, combining information from different time points and studies atsjournals.orgd-nb.info. Actual experimental data would typically come from a single study with consistent methodology.
The use of this compound in conjunction with sensitive analytical techniques like mass spectrometry provides a powerful approach to dissect the complex and dynamic nature of choline and phospholipid metabolism, offering valuable insights into health and disease.
Hepatic Choline and Phospholipid Homeostasis
The liver plays a central role in choline metabolism and phosphatidylcholine synthesis, which is essential for various hepatic functions, including lipoprotein metabolism and bile formation. nih.govresearchgate.net this compound is extensively used to quantify the rates and specificities of hepatic PC synthesis via the two main pathways: the CDP-choline pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. nih.govresearchgate.netsoton.ac.uk
Quantitative Assessment of De Novo PC Synthesis and Secretion by the Liver
Studies utilizing this compound have provided quantitative insights into the rate of de novo PC synthesis in the liver through the CDP-choline pathway. Following administration, the methyl-d9 label is directly incorporated into PC via this pathway. researchgate.netnih.govresearchgate.net Analysis of labeled PC species in liver tissue and plasma allows for the determination of synthesis rates and the molecular specificities of the newly synthesized PC. nih.gov
Research in mice has shown rapid incorporation of this compound into liver PC via both the CDP-choline and PEMT pathways within 1.5 hours of injection. researchgate.net The patterns of incorporation revealed distinct molecular specificities for PC synthesis by the two pathways. researchgate.net In human studies, the incorporation of this compound into plasma PC, which reflects hepatic synthesis and secretion, has been shown to be a direct measure of liver PC synthesis. nih.govatsjournals.org
Studies in healthy adults using this compound chloride infusion demonstrated linear incorporation into plasma PC over a certain period, reaching a maximum enrichment before decreasing. atsjournals.org The kinetics of labeled PC in plasma provide valuable information about hepatic PC turnover and secretion rates. atsjournals.org
In preterm infants, this compound infusion demonstrated that the transition in plasma PC concentration postnatally is driven by an active CDP-choline pathway in the liver, synthesizing PC enriched in species containing oleic and linoleic acids. researchgate.netnih.gov This research also indicated that PEMT activity in the liver of preterm infants is very low. researchgate.netnih.govmdpi.com
The following table summarizes representative data on this compound incorporation into plasma PC in different populations:
| Population | Tracer Admin. Method | Time to Peak Enrichment (approx.) | Peak Enrichment (% of total PC) (approx.) | Reference |
| Healthy Adults | Infusion | 24 hours | 0.45% | atsjournals.org |
| Preterm Infants | Enteral single dose | 12 hours | 8.1-14.4 µmol/L (peak concentration) | nih.gov |
| ARDS Patients | Infusion | Faster/Higher than controls | Increased fractional enrichment | researchgate.netsoton.ac.uknih.gov |
Influence on Hepatic Lipoprotein Metabolism
Hepatic PC synthesis is crucial for the formation and secretion of very-low-density lipoproteins (VLDL), which are responsible for transporting triglycerides and cholesterol from the liver to peripheral tissues. nih.govresearchgate.net this compound has been used to investigate the link between hepatic PC synthesis and lipoprotein metabolism.
Studies have shown that adequate choline supply is indispensable for proper liver and lipoprotein metabolism. researchgate.net Choline deficiency can lead to impaired VLDL biogenesis and fat accumulation in the liver, contributing to conditions like non-alcoholic fatty liver disease (NAFLD). researchgate.net
By tracing the incorporation of this compound into hepatic PC and subsequently into plasma lipoproteins, researchers can assess the rate of PC incorporation into VLDL particles and their secretion. nih.gov Research in preterm infants using this compound demonstrated that the preterm liver is metabolically active in lipoprotein metabolism soon after birth. researchgate.netnih.gov
The PEMT pathway, which accounts for a significant portion of hepatic PC synthesis, contributes to the generation of PC molecules, including those enriched in polyunsaturated fatty acids (PUFAs), that are exported from the liver in lipoproteins. researchgate.netnih.gov this compound studies, by also tracking the transfer of a deuterated methyl group to form methyl-d3-PC via the PEMT pathway, can provide insights into the contribution of this pathway to lipoprotein PC. nih.govresearchgate.netsoton.ac.ukspringermedizin.de
Pulmonary Surfactant Phospholipid Dynamics
Pulmonary surfactant, a complex mixture of lipids and proteins lining the alveoli, is crucial for reducing surface tension and maintaining lung function. Phosphatidylcholine, particularly dipalmitoylphosphatidylcholine (DPPC), is the major component of surfactant. nih.govnih.govscienceopen.comnihr.ac.uk this compound is a valuable tool for studying the synthesis and turnover of surfactant phospholipids in the lung. nih.govatsjournals.orgnih.govscienceopen.comucl.ac.ukmdpi.comsoton.ac.uk
Kinetic Analysis of Surfactant PC Synthesis and Turnover in the Lung
This compound is incorporated into pulmonary PC via the CDP-choline pathway in alveolar type II cells, the primary site of surfactant synthesis. nih.govucl.ac.ukd-nb.infonih.gov By administering this compound and analyzing the enrichment of labeled PC species in bronchoalveolar lavage fluid (BALF) or sputum over time, researchers can determine the kinetics of surfactant PC synthesis and turnover. nih.govatsjournals.orgnih.govd-nb.infosoton.ac.uk
Studies in healthy human volunteers using this compound infusion showed linear incorporation into surfactant PC over a period, reaching a plateau and then decreasing, indicating turnover. nih.govatsjournals.org The fractional enrichment of labeled PC species in sputum reflected the metabolic activity of surfactant synthesis. nih.govatsjournals.orgd-nb.info
Research in mice has also utilized this compound to study endogenous PC synthesis in the lungs and how it might be affected by exogenous surfactant administration. nih.govucl.ac.uk These studies monitored the incorporation of the label into endogenous PC after correcting for the presence of exogenous surfactant. nih.gov
In mechanically ventilated pediatric patients, this compound infusion demonstrated detectable PC enrichment in bronchoalveolar fluid, suggesting variability in surfactant synthesis and secretion via the CDP-choline pathway among individuals. soton.ac.uk Peak enrichment in total surfactant PC was observed at 24 hours after infusion. soton.ac.uk
The following table shows representative data on this compound incorporation into pulmonary surfactant PC:
| Population | Sample Type | Time to Peak Enrichment (approx.) | Peak Enrichment (% of total PC) (approx.) | Reference |
| Healthy Adults | Sputum | 30-48 hours | 0.61% | nih.govatsjournals.org |
| Mechanically Ventilated Paediatric Patients | Bronchoalveolar Fluid | 24 hours | 0.94% | soton.ac.uk |
Investigation of Fatty Acyl Remodeling Pathways in Pulmonary Phospholipids
Beyond de novo synthesis, the fatty acyl composition of pulmonary PC can be modified through remodeling pathways involving phospholipase A2 and lysophosphatidylcholine acyltransferase activities. nih.govscienceopen.comucl.ac.ukatsjournals.org These processes are important for generating the high content of DPPC characteristic of surfactant. nih.govscienceopen.com
This compound labeling, combined with mass spectrometry, allows for the investigation of these remodeling pathways. nih.govscienceopen.comucl.ac.ukatsjournals.org While the methyl-d9 label is incorporated during de novo synthesis via the CDP-choline pathway, subsequent changes in the distribution of the label among different PC molecular species over time can indicate acyl remodeling activity. atsjournals.orgatsjournals.org
Studies have shown that while initial choline incorporation reflects de novo synthesis, later changes in the incorporation pattern of PC molecular species reflect the activity of subsequent acyl remodeling. atsjournals.orgatsjournals.org Estimates suggest that both de novo synthesis and fatty acyl remodeling contribute significantly to the synthesis of DPPC. atsjournals.orgatsjournals.org
This compound studies have helped establish mechanisms of acyl remodeling in surfactant PC synthesis in animal models and human volunteers. nih.govscienceopen.comucl.ac.ukbiorxiv.org This includes the demonstration that a proportion of surfactant DPPC can be selectively remodeled into PC species containing polyunsaturated fatty acids. scienceopen.com
Erythrocyte and Immune Cell Phospholipid Metabolism
Phospholipids are fundamental components of cell membranes in all cell types, including erythrocytes and immune cells, where they play structural and functional roles. soton.ac.uknih.govresearcher.lifesoton.ac.ukresearchgate.net this compound has been applied to study phospholipid metabolism and dynamics in these circulating cells.
Research using this compound chloride infusion has characterized the dynamic exchange of PC between plasma and erythrocytes in healthy humans and patients with acute respiratory distress syndrome (ARDS). soton.ac.uknih.govresearcher.life The labeled choline is incorporated into plasma PC and lysophosphatidylcholines (LPC) via the CDP-choline pathway, with subsequent incorporation into erythrocyte PC. soton.ac.uknih.govresearcher.life
Studies have shown that erythrocyte methyl-d9 PC enrichment is slower than that in plasma. soton.ac.uknih.govresearcher.life In ARDS patients, there were significant alterations in erythrocyte PC molecular composition and a faster and higher fractional enrichment of PC and LPC molecules compared to healthy controls, suggesting increased flux between plasma and erythrocytes. soton.ac.uknih.govresearcher.life
This compound has also been used to investigate PC metabolism in specific immune cell types, such as CD15+ leukocytes (including neutrophils) and CD3+ T-lymphocytes. soton.ac.uk Studies have revealed distinct molecular species compositions of PC in these different cell types, even when exposed to the same nutrient supply. soton.ac.uk
Research on isolated human blood leukocytes incubated with this compound showed increased turnover in arachidonoyl species in neutrophil PC, while the pattern of lymphocyte PC synthesis mirrored composition. soton.ac.uk This increased turnover of arachidonoyl species in neutrophils may be related to their active synthesis of eicosanoids. In ARDS patients, changes in PC composition and methyl-d9 enrichment of individual molecular species were observed in CD15+ cells, and a loss of arachidonoyl-PC was noted in CD3+ cells. soton.ac.ukresearchgate.net
Dynamic Exchange of Phospholipids between Plasma and Erythrocytes
Studies utilizing this compound have provided valuable insights into the dynamic exchange of phospholipids, particularly phosphatidylcholine (PC), between plasma and erythrocytes. Research in healthy human subjects and patients with conditions such as acute respiratory distress syndrome (ARDS) has demonstrated the incorporation of infused this compound chloride into plasma PC and lysophosphatidylcholines (LPC) via the CDP-choline pathway, followed by subsequent incorporation into erythrocyte PC researcher.lifenih.govsoton.ac.uk.
Findings indicate that the enrichment of methyl-d9-PC in erythrocytes occurs at a significantly slower rate compared to that in plasma researcher.lifenih.govsoton.ac.uk. This suggests a dynamic but relatively slower transfer or incorporation process of newly synthesized PC from the plasma pool into the erythrocyte membrane. In ARDS patients, studies have observed a faster and higher fractional enrichment of PC and LPC molecules in erythrocytes, suggesting an increased flux between plasma and erythrocytes in this inflammatory state researcher.lifenih.gov. A specific pattern of incorporation has been noted, where arachidonoyl-PC species achieve equilibrium with plasma rapidly and maintain the highest concentrations of enrichment compared to other PC species in ARDS patients researcher.lifenih.gov.
Data from such studies can be presented to show the differential enrichment rates of labeled PC in plasma and erythrocytes over time in different physiological or pathological states.
Cellular Phosphatidylcholine Kinetics in Leukocyte Subpopulations
This compound has been instrumental in investigating the molecular membrane composition and dynamic flux of phosphatidylcholines in specific leukocyte subpopulations, such as CD15+ leukocytes and CD3+ lymphocytes researchgate.netresearchgate.net. Research in ARDS patients has revealed compositional variations between these cell types, with CD15+ cells exhibiting relatively higher quantities of alkyl-acyl PC species and CD3+ cells containing more arachidonoyl-PC species researchgate.netresearchgate.net.
Furthermore, studies have shown significant changes in PC composition and the methyl-d9 enrichment of individual molecular species in CD15+ cells from ARDS patients researchgate.netresearchgate.net. This highlights the utility of this compound in assessing in vivo membrane composition and dynamic changes within immunological cells during disease states researchgate.netresearchgate.net. The observed loss of arachidonoyl-PC in CD3+ cells from ARDS patients suggests that both peripheral red blood cells and CD3+ T-lymphocyte PC may serve as arachidonate donors during acute inflammation researchgate.net.
Choline Metabolism in Development and Reproduction
The use of this compound has significantly advanced the understanding of choline metabolism during critical periods of development and reproduction, including gestation and lactation.
Assessment of Choline and Methyl Group Utilization during Gestation and Lactation
Stable isotope studies using this compound chloride in pregnant and lactating women and dairy cows have provided direct evidence of altered choline and methyl group utilization during these states researchgate.netnih.govcambridge.orgnih.gov. These studies demonstrate that pregnancy increases the demand for choline, leading to an enhanced partitioning of orally consumed choline towards phosphatidylcholine synthesis via both the CDP-choline and phosphatidylethanolamine N-methyltransferase (PEMT) pathways researchgate.netnih.gov.
Plasma enrichment of d9-PC and d3-PC (derived from the PEMT pathway using methyl groups from choline) has been observed, indicating the contribution of these pathways to the choline pool during gestation and lactation researchgate.netnih.govcambridge.orgnih.gov. Studies have also tracked the enrichment of choline oxidation products like d9-betaine and d6-dimethylglycine, revealing enhanced choline oxidation during pregnancy researchgate.netnih.gov.
An example of data that could be presented includes the plasma enrichment percentages of various labeled choline metabolites during pregnancy and lactation:
| Metabolite | Pregnancy Enrichment (%) | Lactation Enrichment (%) |
| d9-PC | 4.85 | 5.71 |
| d9-Betaine | 9.83 | 12.1 |
| d9-Trimethylamine | 2.78 | 4.01 |
| d9-TMAO | 13.2 | 4.87 |
| d6-Dimethylglycine | 33.3 | 27.2 |
Inter-Compartmental Choline Transfer to Developing Organisms
This compound studies have illuminated the transfer of choline and its metabolites from the mother to the developing fetus and infant. Research indicates a selective transfer of PEMT-derived PC (labeled with d3 from this compound) to the fetus, as shown by incrementally increasing d3-PC enrichment from maternal to placental to fetal compartments researchgate.netnih.gov. This suggests a unique requirement of PEMT-PC by the developing fetus researchgate.netnih.gov.
Furthermore, studies in lactating women consuming this compound have shown that higher choline intakes exceeding recommendations improve breast milk choline content, particularly increasing PEMT pathway metabolites cambridge.org. The presence of a fetal-to-maternal concentration gradient of choline, with higher concentrations in cord plasma and amniotic fluid compared to maternal circulation, is supported by studies, indicating active transfer to the developing organism mdpi.com.
Investigation of Choline Supplement Assimilation and Metabolite Kinetics
This compound is a valuable tool for assessing the assimilation and metabolic kinetics of choline from dietary supplements or controlled choline intake levels. By administering this compound as a tracer alongside varying levels of choline intake, researchers can quantify the contribution of dietary choline to different metabolic pools and pathways researchgate.netnih.govcambridge.orgnih.gov.
Studies have shown that increasing dietary choline supplementation can elevate blood enrichment of d9-betaine, suggesting enhanced choline oxidation, and also influence the enrichment of d3-SAM and d3-choline, indicating increased use of choline-derived methyl groups for transmethylation researchgate.netnih.gov. The labeling scheme generated by this compound allows for the discrimination between metabolites derived from the CDP-choline pathway (d9-labeled) and those from the PEMT pathway (d3-labeled), providing detailed insights into how supplemental choline is partitioned and utilized nih.govcambridge.org.
Studies on Metabolic Responses to Specific Dietary Interventions
While not exclusively limited to choline supplementation, this compound can be applied in studies investigating metabolic responses to various dietary interventions that may impact choline metabolism or pathways reliant on choline-derived methyl groups, such as one-carbon metabolism and lipid metabolism researchgate.net. By tracing the fate of labeled choline, researchers can assess how dietary changes influence choline uptake, its conversion to metabolites like betaine and phosphatidylcholine, and the subsequent impact on processes like methylation and lipid synthesis.
For instance, in the context of dietary fats, this compound could be used to explore how different fatty acid compositions influence the incorporation of choline into specific phosphatidylcholine species. Although direct studies using this compound with a wide array of dietary interventions were not extensively detailed in the search results beyond choline intake levels, the principle of using this tracer to monitor choline flux and metabolism makes it applicable to investigate the metabolic consequences of dietary manipulations affecting choline availability or related metabolic pathways.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 16213540 |
| This compound chloride | 61037-86-3 (CAS, substance) , 16213877 (CID) unibo.it |
| Choline | 305 |
| Choline chloride | 6209 |
| Phosphatidylcholine | 5280457 (example, varies by fatty acid composition) atamanchemicals.comdiabetesjournals.org |
| Betaine | 247 dntb.gov.ua |
| Dimethylglycine | 6900 uni.lu |
| Trimethylamine (TMA) | 1146 |
| Trimethylamine N-oxide (TMAO) | 1130 |
| S-adenosylmethionine (SAM) | 3475 |
| S-adenosylhomocysteine (SAH) | 7085 |
| Lysophosphatidylcholine (LPC) | Varies by fatty acid composition |
| Sphingomyelin (SM) | Varies by fatty acid composition |
Note: PubChem CIDs for Phosphatidylcholine, Lysophosphatidylcholine, and Sphingomyelin represent classes of lipids, and specific CIDs exist for individual molecular species based on their fatty acid composition. The CID for Phosphatidylcholine (5280457) is a general example. The CID for this compound chloride appears to have both a substance ID and a compound ID in different contexts; the compound ID is provided where available.## this compound: A Deuterated Tracer for Unraveling Choline Metabolism and Phospholipid Dynamics
This compound, a stable isotope-labeled variant of the essential nutrient choline featuring deuterium atoms on its methyl groups, serves as a crucial tool in biomedical research. Its unique isotopic signature allows for precise tracing of choline and its metabolites through various biological pathways using mass spectrometry ontosight.aiontosight.ai. This capability provides researchers with quantitative insights into choline absorption, distribution, metabolism, and incorporation into vital cellular components like phospholipids. The application of this compound is particularly valuable in studying dynamic physiological and cellular processes where understanding the fate and flux of choline is critical.
Applications of Methyl D9 Choline in Discrete Physiological and Cellular Research Contexts
Choline Metabolism in Development and Reproduction
The application of this compound has significantly contributed to understanding the complex dynamics of choline metabolism during pregnancy and lactation, periods of high choline demand.
Assessment of Choline and Methyl Group Utilization during Gestation and Lactation
Stable isotope studies using this compound chloride in pregnant and lactating women and in dairy cows have provided direct evidence for altered choline and methyl group utilization researchgate.netnih.govcambridge.orgnih.gov. These studies demonstrate that pregnancy increases the demand for choline, leading to enhanced partitioning of consumed choline towards PC synthesis via both the CDP-choline and PEMT pathways researchgate.netnih.gov.
Plasma enrichment of d9-PC (from the CDP-choline pathway) and d3-PC (from the PEMT pathway, utilizing methyl groups donated from labeled choline) has been observed, illustrating the contribution of these pathways during gestation and lactation researchgate.netnih.govcambridge.orgnih.gov. Tracing the enrichment of metabolites like d9-betaine and d6-dimethylglycine has also indicated increased choline oxidation during pregnancy researchgate.netnih.gov.
Representative data illustrating the plasma enrichment of various labeled choline metabolites during pregnancy and lactation may include:
| Metabolite | Pregnancy Enrichment (%) | Lactation Enrichment (%) |
| d9-PC | 4.85 | 5.71 |
| d9-Betaine | 9.83 | 12.1 |
| d9-Trimethylamine | 2.78 | 4.01 |
| d9-TMAO | 13.2 | 4.87 |
| d6-Dimethylglycine | 33.3 | 27.2 |
Inter-Compartmental Choline Transfer to Developing Organisms
Studies employing this compound have illuminated the transfer of choline and its metabolites from the mother to the developing fetus and infant. Research indicates a selective transfer of PEMT-derived PC (carrying the d3 label from this compound) to the fetus, evidenced by increasing d3-PC enrichment across maternal, placental, and fetal compartments researchgate.netnih.gov. This observation suggests a specific requirement for PEMT-PC by the developing fetus researchgate.netnih.gov.
Research in lactating women consuming this compound has further shown that higher choline intakes can increase breast milk choline content, specifically augmenting PEMT pathway metabolites cambridge.org. The presence of a choline concentration gradient favoring the fetus, with higher levels in cord plasma and amniotic fluid compared to maternal circulation, supports the concept of active transfer to the developing organism mdpi.com.
Investigation of Choline Supplement Assimilation and Metabolite Kinetics
This compound serves as a valuable tool for evaluating the assimilation and metabolic kinetics of choline derived from dietary supplements or controlled diets. By administering this compound as a tracer alongside varying levels of choline intake, researchers can quantify the contribution of exogenous choline to different metabolic pools and pathways researchgate.netnih.govcambridge.orgnih.gov.
Studies have demonstrated that increased dietary choline supplementation can lead to elevated blood enrichment of d9-betaine, suggesting enhanced choline oxidation, and can influence the enrichment of d3-SAM and d3-choline, indicating increased utilization of choline-derived methyl groups for transmethylation researchgate.netnih.gov. The isotopic labeling pattern allows for differentiation between metabolites originating from the CDP-choline pathway (d9-labeled) and the PEMT pathway (d3-labeled), providing detailed insights into how supplemental choline is partitioned and metabolized nih.govcambridge.org.
Studies on Metabolic Responses to Specific Dietary Interventions
This compound can be applied in studies investigating metabolic responses to various dietary interventions that impact choline metabolism or pathways reliant on choline-derived methyl groups, such as one-carbon metabolism and lipid metabolism researchgate.net. By tracing the metabolic fate of labeled choline, researchers can assess how dietary changes influence choline uptake, its conversion into metabolites like betaine (B1666868) and phosphatidylcholine, and the subsequent effects on processes such as methylation and lipid synthesis.
For example, in the context of dietary fat quality, this compound could be used to explore how different types of fatty acids influence the incorporation of choline into specific PC species. While extensive studies using this compound across a broad spectrum of dietary interventions were not specifically highlighted in the search results beyond varying choline intake, the principle of using this tracer to monitor choline flux and metabolism makes it a suitable tool for investigating the metabolic consequences of dietary manipulations affecting choline availability or related metabolic pathways.
Advanced Research Directions and Future Prospects for Methyl D9 Choline Studies
Integration with Systems Biology Approaches
Integrating Methyl-d9-choline tracing with systems biology approaches, such as genomics, proteomics, and metabolomics, holds significant promise for a more holistic understanding of cellular and organismal metabolism. worktribe.comaacrjournals.org By simultaneously analyzing changes in gene expression, protein abundance, and a wide range of metabolites alongside the flux of choline (B1196258) and its derivatives, researchers can gain deeper insights into the regulatory networks governing choline metabolism and its interplay with other biological pathways. worktribe.comaacrjournals.org This integrated approach can help identify key enzymes, transporters, and regulatory proteins that influence choline partitioning and utilization under different physiological and pathological conditions. For instance, combining this compound tracing with lipidomics can reveal how changes in choline metabolism impact the synthesis and remodeling of various phospholipid species. biorxiv.orgscienceopen.comd-nb.infosoton.ac.ukresearchgate.netresearchgate.net
Development of In Situ and Real-Time Metabolic Tracing Methodologies
While traditional this compound tracing often involves analyzing metabolites from tissue extracts or biofluids at specific time points, the development of in situ and real-time metabolic tracing methodologies represents a significant future direction. Techniques such as mass spectrometry imaging (MSI) are being explored to visualize the spatial distribution of this compound and its metabolites within tissues. biorxiv.orgscienceopen.com This allows for the investigation of metabolic heterogeneity within different cell types and tissue compartments. biorxiv.orgscienceopen.com Further advancements in live-cell imaging and real-time mass spectrometry could enable the dynamic monitoring of choline uptake, metabolism, and trafficking in living systems, providing unprecedented temporal resolution of these processes. Such methodologies would be invaluable for studying rapid metabolic changes and understanding the kinetics of choline flux in response to stimuli or interventions.
Exploration of Choline-Related Signaling Pathways and Regulatory Mechanisms
This compound tracing can be further utilized to explore choline-related signaling pathways and their underlying regulatory mechanisms. Beyond its role as a precursor for membrane phospholipids (B1166683) and the neurotransmitter acetylcholine, choline and its metabolites, such as phosphocholine (B91661) and betaine (B1666868), are increasingly recognized as signaling molecules. acs.orgbiorxiv.org By tracing the metabolic fate of labeled choline through these pathways, researchers can elucidate how alterations in choline availability or metabolism affect downstream signaling events. acs.orgbiorxiv.org This includes investigating the interaction of choline metabolites with cellular proteins and how these interactions modulate protein function and cellular processes. acs.orgbiorxiv.orgnih.gov Future studies can focus on identifying novel protein targets of choline metabolites and unraveling the complex regulatory networks that integrate choline metabolism with cellular signaling.
Unraveling Complex Lipid-Lipid and Lipid-Protein Interactions
The application of this compound in studying complex lipid-lipid and lipid-protein interactions is another promising area. As a precursor for phosphatidylcholine (PC) and other choline-containing lipids, this compound can be used to track the synthesis and turnover of specific lipid species involved in these interactions. biorxiv.orgscienceopen.comd-nb.infosoton.ac.ukresearchgate.netresearchgate.net By incorporating labeled choline into cellular membranes and lipoproteins, researchers can investigate how different lipid species interact with each other and with proteins to form functional complexes. researchgate.netbiorxiv.orgnih.gov This is particularly relevant for understanding membrane structure and dynamics, lipoprotein assembly and metabolism, and the formation of lipid signaling platforms. Future research can utilize this compound tracing in conjunction with techniques like native mass spectrometry and structural biology to gain detailed insights into the composition and dynamics of these complex assemblies.
Expanding the Scope of Deuterated Tracers in Metabolomics
This compound is part of a broader class of deuterated tracers used in metabolomics to study metabolic fluxes. worktribe.comosti.govosti.govdntb.gov.ua Future prospects involve expanding the scope and application of such tracers to cover a wider range of metabolic pathways and biological systems. Developing new deuterated tracers for other key metabolites and pathways will enable a more comprehensive mapping of metabolic networks. Furthermore, combining the use of multiple stable isotope tracers, such as this compound and universally 13C-labeled substrates, in a single experiment can provide simultaneous insights into interconnected metabolic routes and their regulation. biorxiv.orgscienceopen.com Advancements in mass spectrometry technology and data analysis tools will be crucial for handling the complexity of data generated from such multiplexed tracing experiments, further enhancing the power of deuterated tracers in metabolomics research. worktribe.comaacrjournals.orgdntb.gov.ua
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing Methyl-d9-choline in metabolic studies?
Methodological Answer:
Synthesis typically involves deuterium incorporation via catalytic exchange or chemical synthesis under controlled deuterium oxide (D₂O) conditions. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) for isotopic purity validation. For lipid extraction in metabolic studies, the Bligh-Dyer method (chloroform-methanol-water homogenization) is widely used to isolate choline-containing lipids . Purity checks should include high-resolution MS (HR-MS) to ensure ≥98% isotopic enrichment, as lower purity may skew tracer results .
Advanced: How can researchers ensure isotopic stability of this compound during long-term storage or high-temperature experiments?
Methodological Answer:
Deuterium loss can occur via proton exchange in aqueous environments or thermal degradation. To mitigate this:
- Storage: Use anhydrous solvents (e.g., deuterated methanol) and store at -80°C in amber vials to prevent light/heat exposure.
- Validation: Conduct time-course stability assays using liquid chromatography-tandem MS (LC-MS/MS) to monitor deuterium retention under experimental conditions .
- Experimental Design: Avoid prolonged heating; instead, use enzymatic hydrolysis at physiological temperatures to preserve isotopic integrity .
Basic: Which analytical techniques are optimal for quantifying this compound in complex biological matrices?
Methodological Answer:
LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its sensitivity in distinguishing isotopic forms. Key parameters:
Advanced: How should researchers address contradictions in tracer data between in vitro and in vivo models using this compound?
Methodological Answer:
Discrepancies often arise from differences in metabolic compartmentalization or transport kinetics. Strategies include:
- Systematic Review: Conduct a meta-analysis of existing studies to identify confounding variables (e.g., membrane permeability, enzyme expression) .
- Controlled Experiments: Use isotopic dilution assays in parallel models to compare uptake rates.
- Statistical Reconciliation: Apply mixed-effects models to account for interspecies variability or batch effects .
Basic: What experimental design principles apply to this compound tracer studies in lipid metabolism?
Methodological Answer:
- Dose Calibration: Pre-test tracer concentrations to avoid isotopic saturation (e.g., 0.1–1.0 µmol/g in rodent models).
- Control Groups: Include non-deuterated choline controls to baseline endogenous levels.
- Time-Course Sampling: Collect samples at multiple timepoints to capture dynamic incorporation into phosphatidylcholine or betaine pathways .
Document protocols in detail to ensure reproducibility, adhering to journal guidelines for methodological transparency .
Advanced: How can endogenous choline be differentiated from this compound in multi-omics datasets?
Methodological Answer:
- Data Integration: Use computational tools (e.g., XCMS Online, MetaboAnalyst) to align MS peaks with isotopic patterns.
- Isotopic Filtering: Apply mass defect filtering (Δm/z = 9.0 for d9 labeling) to exclude endogenous signals .
- Cross-Validation: Correlate tracer data with transcriptomic/proteomic profiles of choline-metabolizing enzymes (e.g., choline kinase, PEMT) .
Basic: What statistical approaches are suitable for analyzing this compound incorporation kinetics?
Methodological Answer:
- Nonlinear Regression: Fit time-course data to Michaelis-Menten models for enzyme kinetics.
- ANOVA with Post Hoc Tests: Compare incorporation rates across treatment groups (e.g., diet variations, genetic knockouts).
- Power Analysis: Pre-calculate sample sizes using pilot data to ensure statistical robustness .
Advanced: How can this compound data be integrated with fluxomics to map metabolic networks?
Methodological Answer:
- Isotopic Steady-State Modeling: Use software like INCA or OpenFLUX to simulate deuterium distribution in metabolic pathways.
- Multi-Omics Alignment: Overlay flux data with proteomic (enzyme abundance) and metabolomic (substrate/product ratios) datasets .
- Machine Learning: Train classifiers to predict pathway activity based on tracer enrichment patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
